2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide
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Overview
Description
2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenylacetamide group, and a dimethyl-dioxocyclohexylidene moiety
Preparation Methods
The synthesis of 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide involves multiple steps, including the formation of the piperazine ring and the attachment of the phenylacetamide and dimethyl-dioxocyclohexylidene groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments .
Scientific Research Applications
2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide include:
Nalpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Fmoc-L-lysine: This compound shares the dimethyl-dioxocyclohexylidene moiety and is used in peptide synthesis.
N6-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N2-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-lysine: Another compound with a similar structure, used in the synthesis of modified amino acids.
4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysinate: This compound is used in the protection of amino groups during peptide synthesis.
These compounds highlight the versatility and uniqueness of this compound in various scientific applications.
Properties
Molecular Formula |
C23H32N4O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H32N4O3/c1-23(2)14-20(28)19(21(29)15-23)16-24-8-9-26-10-12-27(13-11-26)17-22(30)25-18-6-4-3-5-7-18/h3-7,16,28H,8-15,17H2,1-2H3,(H,25,30) |
InChI Key |
UREKUASGWDBKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)CC(=O)NC3=CC=CC=C3)O)C |
Origin of Product |
United States |
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